molecular formula C37H63N8O13+ B14038474 Methyltetrazine-amino-PEG12-azide

Methyltetrazine-amino-PEG12-azide

Cat. No.: B14038474
M. Wt: 827.9 g/mol
InChI Key: MHJCKPICAICWEJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Methyltetrazine-amino-PEG12-azide is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an azide group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG12-azide is synthesized through a series of chemical reactions involving the incorporation of methyltetrazine and azide groups into a PEG backbone. The methyltetrazine group is typically introduced via a reaction with carboxylic acids or activated esters, while the azide group is incorporated through a reaction with terminal alkynes or cyclooctyne derivatives.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to meet quality assurance standards.

Mechanism of Action

The mechanism of action of methyltetrazine-amino-PEG12-azide involves its participation in bioorthogonal reactions, such as the IEDDA reaction. The methyltetrazine group reacts with dienophiles, forming a covalent bond that allows for the labeling and visualization of target molecules. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for use in live-cell imaging and other biological applications .

Comparison with Similar Compounds

Methyltetrazine-amino-PEG12-azide is unique due to its combination of methyltetrazine and azide groups, which provide versatility in bioorthogonal chemistry. Similar compounds include:

These compounds share similar functionalities but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula

C37H63N8O13+

Molecular Weight

827.9 g/mol

IUPAC Name

imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium

InChI

InChI=1S/C37H62N8O13/c1-33-41-43-37(44-42-33)35-4-2-34(3-5-35)32-39-36(46)6-8-47-10-12-49-14-16-51-18-20-53-22-24-55-26-28-57-30-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-7-40-45-38/h2-5,38H,6-32H2,1H3/p+1

InChI Key

MHJCKPICAICWEJ-UHFFFAOYSA-O

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N

Origin of Product

United States

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